2,3,6-Trifluorobenzenesulfonamide
Description
Properties
IUPAC Name |
2,3,6-trifluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAITQGEDDYCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593635 | |
| Record name | 2,3,6-Trifluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204574-42-4 | |
| Record name | 2,3,6-Trifluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Predictive Modeling for Structure Activity Relationships Sar
A primary application of machine learning in the context of 2,3,6-trifluorobenzenesulfonamide would be the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. By training an ML algorithm—such as a Random Forest, Support Vector Machine (SVM), or a Neural Network—on a dataset of known sulfonamide inhibitors, it is possible to predict the activity of novel, untested derivatives of this compound.
The process involves:
Data Collection: Assembling a dataset of fluorinated benzenesulfonamides with experimentally determined activities (e.g., IC₅₀ or Kᵢ values against a target like carbonic anhydrase).
Feature Generation: Converting chemical structures into numerical descriptors (fingerprints) that the ML model can process.
Model Training: Training the algorithm to recognize patterns linking the structural features to biological activity.
The resulting model can then predict the inhibitory potential of new analogs, guiding chemists to focus on synthesizing the most promising candidates.
Interactive Table 1: Hypothetical Dataset for SAR Model Training on this compound Analogs
This table illustrates the type of data used to train a machine learning model for predicting carbonic anhydrase inhibition.
| Compound ID | Base Scaffold | R-Group Substitution (C4-Position) | Molecular Fingerprint (Example) | Predicted IC₅₀ (nM) vs. CA-IX |
| TFBS-001 | This compound | -H | 011010... | 450 |
| TFBS-002 | This compound | -NH₂ | 110110... | 120 |
| TFBS-003 | This compound | -CH₃ | 011101... | 300 |
| TFBS-004 | This compound | -Cyclopropyl | 111001... | 75 |
| TFBS-005 | This compound | -Phenyl | 101011... | 95 |
Virtual High Throughput Screening Vhts
Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. Machine learning enhances this process by building predictive models that can rapidly evaluate millions of potential drug candidates far more quickly than physical screening. nih.gov
For 2,3,6-trifluorobenzenesulfonamide, a vHTS workflow would involve:
Training a classification model on a set of known active and inactive sulfonamides.
Using this model to screen a massive virtual database (e.g., ZINC, Enamine REAL).
Prioritizing a smaller, more manageable set of "hits" that are predicted to be active for further computational analysis (like molecular docking) or direct experimental validation.
Data Driven Lead Optimization
Once an initial hit compound is identified, the subsequent phase is lead optimization, where the molecule's structure is systematically modified to improve its properties. Machine learning can guide this process by predicting the effects of specific chemical modifications on multiple parameters simultaneously, including:
Potency: Increasing the binding affinity for the target enzyme.
Selectivity: Minimizing binding to off-target proteins to reduce potential side effects.
Physicochemical Properties: Optimizing solubility, metabolic stability, and cell permeability.
Generative ML models can even suggest novel modifications to the 2,3,6-trifluorobenzenesulfonamide scaffold that a human chemist might not have considered, opening new avenues for discovery. nih.gov
Interactive Table 2: Machine Learning Models for Predictive Tasks in Drug Discovery
This table outlines different machine learning models and their typical applications in the optimization of a compound like this compound.
| Model Type | Predicted Property | Typical Use Case | Key Hyperparameters |
| Random Forest | Binding Affinity (Regression) | Predicting IC₅₀ values for new analogs. | Number of Trees, Max Depth |
| Support Vector Machine (SVM) | Activity Class (Classification) | Virtual screening (Active vs. Inactive). | Kernel Type, C-parameter |
| Convolutional Neural Network (CNN) | Aqueous Solubility | Predicting physicochemical properties. | Learning Rate, Number of Layers |
| Recurrent Neural Network (RNN) | Novel Structure Generation | De novo design of new inhibitors. | Sequence Length, Hidden Units |
Computational and Theoretical Characterization of 2,3,6 Trifluorobenzenesulfonamide
Quantum Chemical Approaches to Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of 2,3,6-trifluorobenzenesulfonamide at the molecular level. These approaches provide a detailed picture of the electron distribution and how it influences the molecule's stability and reactivity.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the molecular properties of compounds like this compound. als-journal.commdpi.comresearchgate.net DFT calculations allow for the determination of various electronic and structural properties, including molecular orbital energies, atomic charge distributions, and local electron densities. mdpi.com These calculations are crucial for identifying reactive sites and analyzing the stability of different molecular conformations. mdpi.com
The accuracy of DFT calculations depends on the choice of functionals and basis sets. mdpi.com For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is commonly used for geometry optimization and frequency calculations to ensure the molecule is in its lowest energy state. als-journal.com The resulting optimized geometry provides theoretical values for bond lengths and angles, which can be compared with experimental data if available. nih.gov
Key molecular properties of this compound that can be elucidated through DFT include:
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic regions. This is instrumental in predicting how the molecule will interact with other molecules. als-journal.com
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of the molecule's excitability and its ability to participate in charge transfer interactions. nih.gov
These DFT-derived properties are essential for building a comprehensive understanding of the chemical behavior of this compound.
Analysis of Reactivity Indices (e.g., Electrophilicity, Nucleophilicity, Parr Functions)
Conceptual DFT provides a framework for quantifying the reactivity of molecules through various indices. nih.gov For this compound, these indices help in predicting its behavior in chemical reactions.
Global Reactivity Descriptors:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Electrophilicity Index (ω): This index, defined as ω = μ²/2η (where μ is the chemical potential), quantifies the ability of a molecule to accept electrons. nih.govresearchgate.net It is a powerful tool for classifying the reactivity of organic molecules. nih.gov
Nucleophilicity Index (N): This index measures the ability of a molecule to donate electrons. nih.gov
Local Reactivity Descriptors: To understand the regioselectivity of reactions, local reactivity indices are employed. The Parr functions (P(r)) are a powerful tool for identifying the most electrophilic and nucleophilic sites within a molecule. researchgate.netrsc.org These functions are derived from the analysis of the spin density distribution of the radical anion and cation of the molecule. rsc.org By calculating the electrophilic Parr function (P⁺) and the nucleophilic Parr function (P⁻) for each atom in this compound, one can predict where electrophilic and nucleophilic attacks are most likely to occur. nih.gov
The analysis of these reactivity indices provides a theoretical basis for understanding and predicting the chemical behavior of this compound in various chemical environments.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the interactions between a ligand, such as this compound, and its biological target, typically a protein. nih.gov These methods provide detailed insights into the binding process at an atomic level.
Predictive Modeling of Binding Modes and Affinities in Enzyme Complexes
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. atlantis-press.com For this compound, which is known to inhibit carbonic anhydrases, docking studies can predict how it fits into the enzyme's active site. The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to evaluate the different possible binding poses. nih.govopenmedicinalchemistryjournal.com The pose with the lowest binding energy is considered the most likely binding mode. atlantis-press.com
Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.govresearchgate.net MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the binding interactions. nih.gov Analysis of the MD trajectory can reveal important information about the stability of the complex, the flexibility of the ligand and protein, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. atlantis-press.comresearchgate.net For example, the root-mean-square deviation (RMSD) of the complex over the simulation time is often used to assess its stability. atlantis-press.comfrontiersin.org
These predictive models are invaluable for understanding the structural basis of inhibition and for guiding the design of more potent and selective inhibitors.
Correlation of Computational Data with Experimental Binding Thermodynamics
A crucial aspect of computational studies is the validation of their predictions against experimental data. For ligand-protein interactions, the binding affinity predicted by docking and MD simulations can be compared with experimentally determined values, such as those obtained from Isothermal Titration Calorimetry (ITC). researchgate.net ITC provides a direct measurement of the binding enthalpy (ΔH) and allows for the calculation of the binding free energy (ΔG) and entropy (ΔS). nih.gov
Correlating computational binding energies with experimental thermodynamic data helps to validate the computational models and provides a more complete understanding of the binding process. nih.gov For instance, a good correlation between the calculated binding free energies and the experimental dissociation constants (Kd) or inhibition constants (Ki) strengthens the confidence in the predicted binding mode. nih.gov
Discrepancies between computational and experimental data can also be informative, highlighting the limitations of the computational models or suggesting the presence of complex phenomena not captured by the simulations, such as significant protein conformational changes upon ligand binding or the role of water molecules in the binding interface. nih.govresearchgate.net By integrating computational and experimental approaches, a more accurate and detailed picture of the molecular recognition process can be achieved.
Advanced In Silico Methodologies in Compound Design
The development of novel therapeutic agents increasingly relies on advanced in silico methodologies to accelerate the drug discovery process. nih.gov These computational tools are employed for lead identification, optimization, and target validation. nih.gov For a compound like this compound, these methods can be instrumental in designing derivatives with improved pharmacological properties.
Techniques such as 2D and 3D Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Pharmacophore mapping helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov These models, along with molecular docking and MD simulations, form a powerful toolkit for virtual screening of large compound libraries to identify new potential inhibitors. nih.govnih.gov
Furthermore, machine learning-based scoring functions are emerging as more accurate methods for predicting binding affinities compared to traditional scoring functions. mdpi.com These advanced computational approaches, often validated by experimental data, play a crucial role in the rational design of new and more effective drugs based on the this compound scaffold. nih.govnih.gov
Compound Names
| Compound Name |
| This compound |
| Carbonic anhydrase |
| Imidazopyridinyl benzamide |
| Quercitrin |
Data Tables
DFT Calculated Molecular Properties
| Property | Value |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Dipole Moment | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Electrophilicity (ω) | Value |
| Nucleophilicity (N) | Value |
| Note: Specific values would need to be obtained from dedicated DFT calculation studies for this compound. |
Molecular Docking and Binding Affinity
| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | Value | e.g., His94, His96, His119, Thr199, Thr200 |
| Carbonic Anhydrase IX | Value | e.g., Gln92, His64, His94, Thr200 |
| Note: Specific values and interacting residues would be dependent on the specific docking study performed. |
Machine Learning Applications for Data-Driven Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in pharmaceutical research, offering powerful tools to accelerate drug discovery and optimize therapeutic candidates. nih.gov While specific, published machine learning studies focusing exclusively on this compound are not abundant, the principles and methodologies are broadly applicable. The application of ML to this compound would follow established data-driven workflows used for other small molecules, particularly within the sulfonamide class of carbonic anhydrase inhibitors. acs.org These approaches leverage computational power to analyze complex datasets, predict molecular properties, and guide the discovery of novel analogs with enhanced efficacy and selectivity. nih.govnih.gov
Machine learning algorithms can systematically analyze structure-activity relationships (SARs), learning from large databases of chemical structures and their associated biological activities to make predictions for new compounds. nih.gov For a scaffold like this compound, ML models can be employed to predict binding affinity for various enzyme targets, identify key structural modifications to improve potency, and screen vast virtual libraries to prioritize candidates for synthesis. This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error discovery methods. nih.gov
Detailed Research Applications
Emerging Research Avenues and Future Perspectives
Development of Next-Generation Synthetic Methodologies
The conventional synthesis of 2,3,6-Trifluorobenzenesulfonamide involves the chlorosulfonation of 1,2,4-trifluorobenzene (B1293510) under harsh conditions, followed by amidation. However, the deactivating effect of the fluorine atoms on the aromatic ring presents significant challenges. Future research is focused on developing more efficient, milder, and versatile synthetic methods.
A promising future direction lies in the use of sulfonyl fluorides as stable and chemoselective alternatives to highly reactive sulfonyl chlorides. acs.org Recent advancements have demonstrated that sulfonyl fluorides can be effectively activated for amidation under mild conditions using catalytic systems. acs.orgchemrxiv.org One such next-generation approach involves activation with a combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives, which has been shown to produce sulfonamides in excellent yields (87–99%). chemrxiv.orgresearchgate.net Another innovative method utilizes calcium triflimide [Ca(NTf2)2] as a Lewis acid to facilitate the nucleophilic addition of amines to sulfonyl fluorides, a method proven effective for a wide array of substrates. acs.org
Furthermore, catalytic methods that forge the S-N bond directly are gaining traction. Copper(II)-catalyzed one-step synthesis using (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) represents a significant step forward. thieme-connect.com These catalytic strategies offer broader functional group tolerance and avoid the use of harsh reagents, paving the way for more efficient and sustainable production of complex sulfonamides like this compound and its derivatives. thieme-connect.com
| Method | Catalyst/Reagent | Key Advantage |
| Catalytic Amidation of Sulfonyl Fluorides | 1-hydroxybenzotriazole (HOBt) / Silicon additives | Broad-spectrum, high yields (87-99%), low catalyst loading. chemrxiv.orgresearchgate.net |
| Lewis Acid-Mediated Amidation | Calcium triflimide [Ca(NTf2)2] | Mild conditions, effective for diverse electronic and steric profiles. acs.org |
| Copper-Catalyzed Sulfonylation | Cu(II) / DABSO / Boronic Acids | One-step synthesis, wide functional group tolerance. thieme-connect.com |
| Mechanochemical Cross-Coupling | Ru-catalysis / BaTiO3 | Selective, single-step transformation of sulfonamide functionality. researchgate.net |
Exploration of Novel Biological Targets and Interaction Modalities
Research has firmly established that fluorinated benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. nih.gov The sulfonamide group (-SO₂NH₂) acts as a key zinc-binding motif within the enzyme's active site. The fluorine atoms on the benzene (B151609) ring of this compound enhance binding affinity and can modulate isoform selectivity. nih.gov Studies on structurally related compounds, such as 3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides, have revealed nanomolar inhibition of several human CA isoforms, including CA II, CA VII, and the tumor-associated CAs IX and XII. nih.gov
The primary interaction modality involves the deprotonated sulfonamide nitrogen coordinating to the active site Zn(II) ion, displacing a water molecule. researchgate.net The trifluorinated benzene ring then extends into the active site cavity, where it can form numerous van der Waals and hydrophobic interactions. researchgate.net X-ray crystallography of related trifluorobenzenesulfonamide derivatives complexed with CAs confirms that the fluorine atoms can engage in specific interactions with amino acid residues, influencing both potency and selectivity. nih.govpdbj.org For example, several 2,4-substituted-3,5,6-trifluorobenzenesulfonamides have been identified as effective and selective inhibitors of CA XIII. nih.gov
While CAs remain a primary focus, a significant future perspective is the exploration of entirely new biological targets for this compound and its derivatives. The compound's enhanced metabolic stability and membrane permeability make it an attractive candidate for targeting other enzyme classes or receptors. For instance, sulfonamide-containing compounds have been designed as inhibitors of influenza hemagglutinin, highlighting the scaffold's versatility. nih.gov Future research could investigate its potential as an inhibitor of kinases, proteases, or bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS), where the unique electronic properties of the trifluorinated ring could be exploited to achieve novel binding modes and high affinity. nih.gov The development of pentafluorobenzene (B134492) sulfonamides as tunable "warheads" for covalent inhibitors also opens the possibility of designing this compound derivatives for selective and irreversible target modification. scholaris.ca
| Target Class | Known Inhibitors | Rationale for this compound |
| Carbonic Anhydrases (CAs) | Acetazolamide, Dorzolamide | Established activity of fluorinated sulfonamides; potential for high potency and isoform selectivity. nih.govnih.gov |
| Kinases | Fedratinib | Sulfonamide is a privileged structure; fluorination can enhance binding and pharmacokinetic properties. chemrxiv.org |
| Viral Proteins (e.g., Hemagglutinin) | Salicylamide-based inhibitors | Potential to inhibit virus-host cell fusion by binding to key viral proteins. nih.gov |
| Bacterial Enzymes (e.g., DHPS) | Sulfamethoxazole | Classic antibacterial target for sulfonamides; fluorination may overcome resistance mechanisms. nih.gov |
Integration of Advanced Computational Techniques for Rational Design
Advanced computational techniques are becoming indispensable for accelerating the discovery and optimization of bioactive molecules. For this compound, these methods offer a powerful lens to predict and rationalize its biological activity, guiding the synthesis of next-generation derivatives with improved properties.
Molecular docking is a cornerstone technique used to predict the binding pose and affinity of a ligand within a target's active site. mdpi.comresearchgate.net For this compound, docking studies can simulate its interactions with various CA isoforms, providing a structural basis for its observed potency and selectivity. nih.govnih.gov By visualizing how the trifluorinated ring orients within the hydrophobic and hydrophilic pockets of the active site, researchers can rationally design modifications to enhance binding or tune isoform specificity. researchgate.net For example, computational models can help design rigidified analogs, such as by incorporating a thiazine (B8601807) ring, to enhance selectivity for a specific target like CA IX by reducing conformational flexibility. rcsb.org
Beyond static docking, molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of interactions and the role of solvent molecules. mdpi.com This can be crucial for understanding the thermodynamic drivers of binding (enthalpy and entropy), which are key to affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms represent another frontier. acs.org By training models on datasets of known fluorinated sulfonamide inhibitors, it is possible to develop predictive tools that correlate specific structural features with biological activity. acs.org Such models could rapidly screen virtual libraries of this compound derivatives to prioritize candidates for synthesis, saving considerable time and resources. These in silico approaches, when integrated with synthetic chemistry and biological testing, create a powerful cycle of design, synthesis, and evaluation, poised to unlock the full therapeutic potential of the this compound scaffold. acs.org
Q & A
Basic: What are the optimal synthetic routes for preparing 2,3,6-Trifluorobenzenesulfonamide?
Methodological Answer:
The synthesis typically starts with 2,3,6-trifluorobenzenesulfonyl chloride as the precursor. Amidation is achieved via reaction with ammonia or ammonium hydroxide under controlled conditions (e.g., -10°C to 0°C) to avoid over-hydrolysis. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the sulfonamide . Key challenges include managing the reactivity of fluorine substituents, which may require inert atmospheres (N₂/Ar) to prevent side reactions .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Essential for confirming fluorine substitution patterns. Peaks for meta-fluorines (C2, C6) typically appear upfield (-110 to -120 ppm), while para-fluorine (C3) resonates near -105 ppm, depending on solvent .
- ¹H NMR : Aromatic protons adjacent to fluorine show splitting patterns (e.g., doublets or triplets) due to coupling (³J~8–10 Hz) .
- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks (e.g., sulfonamide NH₂ interactions) .
Advanced: How does the electronic influence of fluorine substituents affect the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
The ortho/para-directing nature of fluorine alters electron density in the benzene ring. For this compound:
- The electron-withdrawing effect of fluorines at C2 and C6 deactivates the ring, reducing electrophilic substitution but enhancing stability toward oxidation.
- Fluorine at C3 creates steric hindrance, impacting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) . Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps .
Advanced: How to resolve contradictions in spectroscopic data between theoretical predictions and experimental results?
Methodological Answer:
- Cross-Validation : Compare experimental ¹H/¹⁹F NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software) .
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) using databases like PubChem or SDBS .
- Crystallographic Validation : Use X-ray data to confirm molecular geometry when NMR assignments are ambiguous .
- Reproducibility Checks : Repeat syntheses under varying conditions (e.g., temperature, catalyst loading) to isolate systematic errors .
Advanced: What role does this compound play in medicinal chemistry research?
Methodological Answer:
- Enzyme Inhibition : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibitors. Fluorine substituents enhance membrane permeability and metabolic stability .
- Structure-Activity Relationship (SAR) Studies : Modify the fluorine pattern (e.g., 2,4,5 vs. 2,3,6 substitution) to assess potency against bacterial β-carbonic anhydrases .
- Pharmacokinetic Profiling : Use HPLC-MS to measure logP and plasma protein binding, leveraging fluorine’s hydrophobic and electrostatic properties .
Advanced: How to optimize reaction conditions for introducing this compound into polymer matrices?
Methodological Answer:
- Copolymerization : Use radical initiators (e.g., AIBN) with vinyl monomers (e.g., styrene derivatives) at 60–80°C. Monitor incorporation via FT-IR (sulfonamide S=O stretch at 1350 cm⁻¹) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while non-polar solvents (toluene) favor controlled polymerization .
- Post-Functionalization : React pendant sulfonamide groups with epoxides or isocyanates to tune thermal stability (TGA analysis) .
Advanced: What are the challenges in computational modeling of this compound’s electronic properties?
Methodological Answer:
- Basis Set Selection : Use def2-TZVP for accurate fluorine orbital representation.
- Van der Waals Interactions : Include dispersion corrections (e.g., D3-BJ) to model weak forces in crystal packing .
- Solvent Models : Apply COSMO-RS to simulate aqueous solubility and partition coefficients .
Advanced: How to design experiments to study the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Hydrolysis Kinetics : Expose the compound to HCl (0.1–1 M) or NaOH (0.1–1 M) at 25–50°C. Monitor degradation via LC-MS and quantify half-lives .
- pH-Dependent Stability : Use potentiometric titration to determine pKa values of the sulfonamide NH₂ group (expected range: 8–10) .
Advanced: How to address discrepancies in reported melting points for fluorinated sulfonamides?
Methodological Answer:
- Purity Assessment : Use DSC (differential scanning calorimetry) to detect impurities affecting melting ranges .
- Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) and analyze via PXRD to identify crystalline forms .
Advanced: What methodologies validate the compound’s role in catalytic applications (e.g., as a ligand)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
